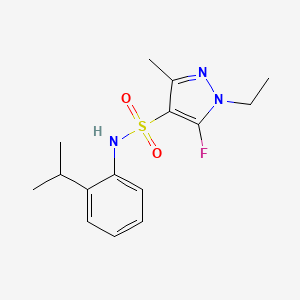![molecular formula C24H22N4O B10911916 3-cyclopropyl-6-ethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911916.png)
3-cyclopropyl-6-ethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of cyclopropyl, ethyl, and diphenyl groups further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and preventing cell cycle progression . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Uniqueness
3-CYCLOPROPYL-6-ETHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C24H22N4O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-N,1-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N4O/c1-2-17-15-20(24(29)26-18-9-5-3-6-10-18)21-22(16-13-14-16)27-28(23(21)25-17)19-11-7-4-8-12-19/h3-12,15-16H,2,13-14H2,1H3,(H,26,29) |
InChI Key |
GQWDDLVWRPCHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10911840.png)
![2-methoxy-5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzyl acetate](/img/structure/B10911843.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10911846.png)
![6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10911853.png)
![1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10911862.png)


![2-(1H-benzotriazol-1-yl)-N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10911887.png)
![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B10911922.png)
![4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10911929.png)
![(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
